

physical and chemical properties of 2-(5-Formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(5-Formylfuran-2-yl)benzoic acid

Cat. No.: B1303643

[Get Quote](#)

An In-depth Technical Guide to 2-(5-Formylfuran-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Formylfuran-2-yl)benzoic acid is a bifunctional organic molecule incorporating a benzoic acid moiety and a 5-formylfuran ring. This unique combination of a carboxylic acid and an aldehyde functional group, linked by a furan heterocycle, makes it a compound of interest for various applications in medicinal chemistry and materials science. The presence of reactive aldehyde and carboxylic acid groups allows for a diverse range of chemical modifications, making it a versatile building block for the synthesis of more complex molecular architectures. Furan-containing compounds have garnered significant attention in drug discovery due to their wide spectrum of biological activities.^{[1][2][3]} This guide provides a comprehensive overview of the known physical and chemical properties of **2-(5-Formylfuran-2-yl)benzoic acid**, along with proposed methodologies for its synthesis and biological evaluation based on related compounds.

Chemical and Physical Properties

Quantitative data for **2-(5-Formylfuran-2-yl)benzoic acid** is not extensively available in the public domain. The following tables summarize the available and predicted physicochemical

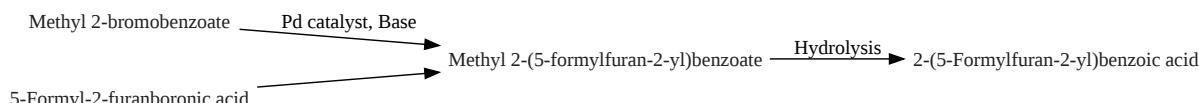
properties.

Table 1: General and Predicted Physical Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₈ O ₄	[4]
Molecular Weight	216.19 g/mol	[4]
CAS Number	88460-72-4	[5]
Appearance	White to off-white solid (predicted)	General knowledge
Melting Point	>114 °C (decomposes)	[4]
Boiling Point	Not available	-
Solubility	Soluble in organic solvents (e.g., DMSO, DMF), poorly soluble in water (predicted)	General knowledge
pKa	Not available	-

Table 2: Spectroscopic Data (Predicted)

Due to the lack of experimentally determined spectra for **2-(5-Formylfuran-2-yl)benzoic acid**, the following are predicted characteristic peaks based on the analysis of its structural fragments (benzoic acid, furan, and benzaldehyde).


Spectroscopy	Predicted Peaks
¹ H NMR	Signals for aromatic protons on the benzoic acid and furan rings, a distinct aldehyde proton signal (around 9-10 ppm), and a carboxylic acid proton signal (often broad, >10 ppm).[6]
¹³ C NMR	Resonances for aromatic and furan carbons, a carbonyl carbon from the carboxylic acid (around 165-175 ppm), and an aldehyde carbonyl carbon (around 190 ppm).[7]
FTIR (cm ⁻¹)	Broad O-H stretch from the carboxylic acid (2500-3300), C=O stretch from the carboxylic acid (1680-1710), C=O stretch from the aldehyde (1690-1715), and C-O-C stretches from the furan ring.
Mass Spec.	Expected [M-H] ⁻ or [M+H] ⁺ corresponding to a molecular weight of 216.19 g/mol .

Experimental Protocols

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A plausible and efficient method for the synthesis of **2-(5-Formylfuran-2-yl)benzoic acid** is the Suzuki-Miyaura cross-coupling reaction. This widely used method for forming C-C bonds is suitable for coupling a boronic acid with a halide.[8]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-(5-Formylfuran-2-yl)benzoic acid**.

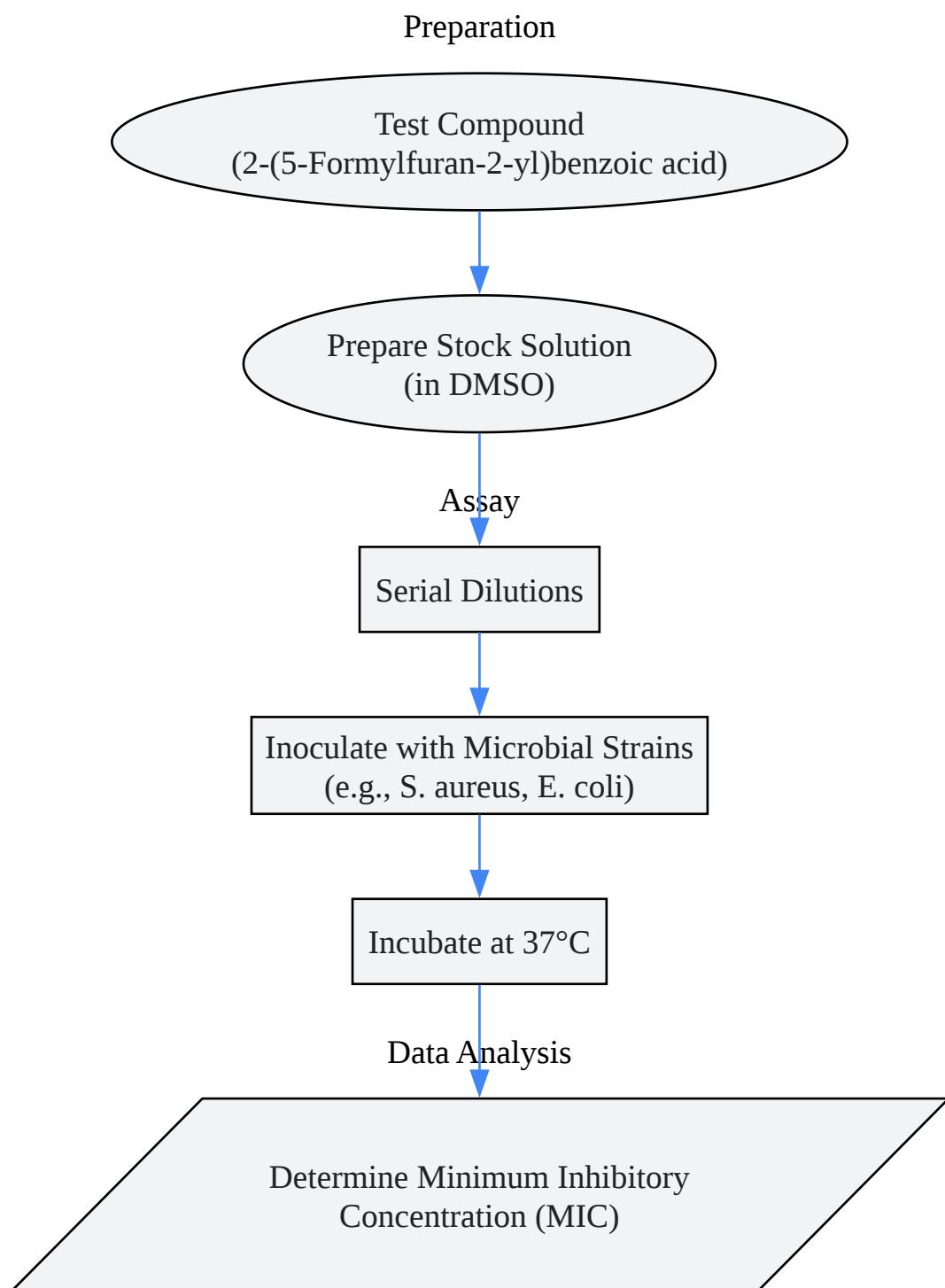
Materials:

- Methyl 2-bromobenzoate
- 5-Formyl-2-furanboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , Na_2CO_3)
- Solvent (e.g., Toluene, Dioxane, Water)
- Lithium hydroxide (for hydrolysis)
- Methanol/Water (for hydrolysis)
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)

Protocol:

- Coupling Reaction:
 - In a round-bottom flask, dissolve methyl 2-bromobenzoate (1 equivalent) and 5-formyl-2-furanboronic acid (1.2 equivalents) in a suitable solvent mixture (e.g., toluene and water).
 - Add the palladium catalyst (e.g., 0.05 equivalents) and the base (e.g., 2 equivalents).
 - Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen catalyst and solvent system (typically 80-100 °C) for several hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, cool the reaction mixture and perform a standard aqueous workup. Extract the product with an organic solvent like ethyl acetate, dry the organic layer, and concentrate it under reduced pressure.
- Purify the crude methyl 2-(5-formylfuran-2-yl)benzoate by column chromatography.


• Hydrolysis:

- Dissolve the purified methyl ester in a mixture of methanol and water.
- Add an excess of lithium hydroxide and stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitor by TLC).
- Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield **2-(5-formylfuran-2-yl)benzoic acid**.

General Protocol for Biological Screening: Antimicrobial Activity

Given that many furan derivatives exhibit antimicrobial properties, a general protocol for screening the title compound for such activity is provided below.[9][10]

Workflow for Antimicrobial Screening:

[Click to download full resolution via product page](#)

Caption: General workflow for antimicrobial screening.

Protocol:

- Preparation of Test Compound: Prepare a stock solution of **2-(5-Formylfuran-2-yl)benzoic acid** in dimethyl sulfoxide (DMSO).
- Microbial Strains: Use standard bacterial strains (e.g., *Staphylococcus aureus*, *Bacillus subtilis* for Gram-positive and *Escherichia coli*, *Pseudomonas aeruginosa* for Gram-negative) and fungal strains (e.g., *Candida albicans*, *Aspergillus niger*).
- Broth Microdilution Assay:
 - In a 96-well microtiter plate, perform serial dilutions of the stock solution in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
 - Inoculate each well with a standardized suspension of the microbial strain.
 - Include positive controls (microbes in medium without the compound) and negative controls (medium only).
 - Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Biological Activity and Signaling Pathways

Specific biological activities and the involvement of **2-(5-Formylfuran-2-yl)benzoic acid** in signaling pathways have not been reported in the scientific literature. However, based on the activities of structurally related furan-containing compounds, it is plausible that this molecule could exhibit various pharmacological effects.

Furan derivatives have been reported to possess a wide range of biological activities, including:

- Antimicrobial and Antifungal Activity: The furan nucleus is a common scaffold in compounds with activity against various bacteria and fungi.[\[1\]](#)[\[2\]](#)

- Anti-inflammatory Activity: Some furan derivatives have shown potential as anti-inflammatory agents.[11][12]
- Anticancer Activity: Certain furan-containing molecules have demonstrated cytotoxic effects against cancer cell lines.[13]
- Enzyme Inhibition: The reactive functional groups could potentially interact with the active sites of various enzymes. For instance, a related compound, 2-formyl benzoic acid, has been studied as a cholinesterase reactivator.[14]

Further research is required to determine the specific biological targets and mechanisms of action for **2-(5-Formylfuran-2-yl)benzoic acid**.

Conclusion

2-(5-Formylfuran-2-yl)benzoic acid is a promising, yet under-characterized, chemical entity. Its synthesis is achievable through established methods like the Suzuki-Miyaura coupling. While specific experimental data on its properties and biological functions are scarce, the known activities of related furan derivatives suggest its potential as a valuable scaffold in the development of new therapeutic agents. This guide provides a foundational understanding for researchers and encourages further investigation into the properties and applications of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. 2-(5-FORMYL-FURAN-2-YL)-BENZOIC ACID [chemicalbook.com]

- 5. 2-(5-FORMYLFURAN-2-YL)BENZOIC ACID | CAS 88460-72-4 [matrix-fine-chemicals.com]
- 6. [benchchem.com](#) [benchchem.com]
- 7. [benchchem.com](#) [benchchem.com]
- 8. [tcichemicals.com](#) [tcichemicals.com]
- 9. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [mdpi.com](#) [mdpi.com]
- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological activity of furan derivatives [wisdomlib.org]
- 13. [benchchem.com](#) [benchchem.com]
- 14. The efficacy of 2-formyl benzoic acid in reactivating diazinon inhibited murine cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 2-(5-Formylfuran-2-yl)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303643#physical-and-chemical-properties-of-2-5-formylfuran-2-yl-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com